

An In-depth Technical Guide to Cyclobutrifluram: Chemical Structure and Properties

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Compound of Interest

Compound Name: **Cyclobutrifluram**

Cat. No.: **B12774741**

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Introduction

Cyclobutrifluram is a novel nematicide and fungicide developed by Syngenta, offering broad-spectrum control of economically significant plant-parasitic nematodes and certain soil-borne fungal diseases. It belongs to the chemical class of pyridine-3-carboxamides and is distinguished by a unique four-membered cyclobutyl ring structure. As a succinate dehydrogenase inhibitor (SDHI), **Cyclobutrifluram** disrupts the mitochondrial respiration of target organisms, leading to cessation of feeding, paralysis, and eventual mortality. This document provides a comprehensive technical overview of **Cyclobutrifluram**, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identifiers

Cyclobutrifluram is a chiral molecule, with the pesticidal activity primarily attributed to the (1S,2S)-enantiomer. The technical grade active ingredient is a racemic mixture of the (1S,2S) and (1R,2R) enantiomers.

Identifier	Value
IUPAC Name	N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide
CAS Number	1460292-16-3
Molecular Formula	C ₁₇ H ₁₃ Cl ₂ F ₃ N ₂ O
Molecular Weight	389.2 g/mol
Canonical SMILES	C1C--INVALID-LINK-- NC(=O)C3=C(N=CC=C3)C(F)(F)F[1]
InChI Key	GBFKIHJZPMEECCF-BXUZGUMPSA-N[1]

Physicochemical Properties

The physicochemical properties of **Cyclobutrifluram** have been determined using internationally recognized OECD guidelines for the testing of chemicals. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.

Property	Value	OECD Guideline
Physical Form	Off-white crystalline powdered solid	-
Melting Point	125 °C	102
Decomposition Temperature	> 271 °C	-
Water Solubility (20 °C)	33 mg/L	105
Vapor Pressure (20 °C)	< 6.2 x 10 ⁻⁶ Pa	104
Octanol-Water Partition Coefficient (Log P _{ow} at 20 °C)	3.2	107/117
Henry's Law Constant	7.3 x 10 ⁻⁵ Pa·m ³ /mol	-
Hydrolytic Stability (pH 4, 7, 9)	Stable	111

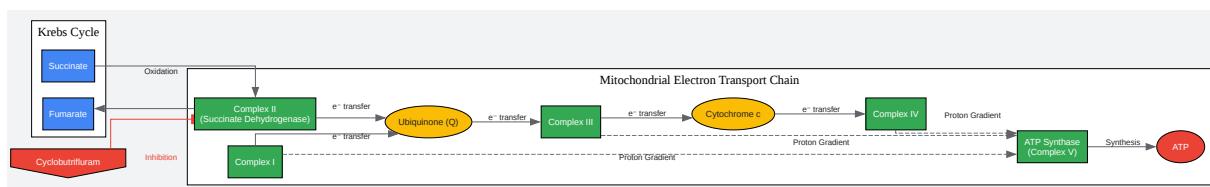
Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of **Cyclobutrifluram** follows standardized methodologies to ensure data quality and comparability. The primary reference for these methods are the OECD Guidelines for the Testing of Chemicals.

- Melting Point (OECD 102): The melting point is determined using methods such as the capillary tube method, where a small, powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded.
- Water Solubility (OECD 105): This is typically determined using the flask method for substances with solubility above 10^{-2} g/L. A supersaturated solution of **Cyclobutrifluram** in water is prepared and allowed to equilibrate at a constant temperature (20 °C). The concentration of the dissolved substance in the aqueous phase is then measured, often by High-Performance Liquid Chromatography (HPLC).
- Octanol-Water Partition Coefficient (OECD 107/117): The Log P_{ow} value, a measure of lipophilicity, is determined by the shake-flask method (OECD 107) or the HPLC method (OECD 117). In the shake-flask method, **Cyclobutrifluram** is dissolved in a mixture of n-octanol and water. After equilibration, the concentration in each phase is measured to calculate the partition coefficient. The HPLC method correlates the retention time on a reverse-phase column with known Log P_{ow} values of reference compounds.
- Vapor Pressure (OECD 104): Methods such as the gas saturation technique are employed. A stream of inert gas is passed through or over the substance at a known rate, allowing it to become saturated with the vapor. The amount of substance transported by the gas is then determined, from which the vapor pressure is calculated.
- Hydrolytic Stability (OECD 111): The stability of **Cyclobutrifluram** in water at different pH values (4, 7, and 9) is assessed over time. Sterile aqueous buffer solutions containing the test substance are incubated in the dark at a constant temperature. Samples are taken at various intervals and analyzed for the concentration of the parent compound to determine the rate of hydrolysis.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Cyclobutifluram's mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This enzyme plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the Krebs cycle and transferring electrons to the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, **Cyclobutifluram** blocks this electron transfer, thereby inhibiting the production of ATP, the cell's primary energy currency. This disruption of energy metabolism leads to a rapid cessation of cellular functions in the target nematodes and fungi.



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Caption: Inhibition of Complex II by **Cyclobutifluram** in the mitochondrial electron transport chain.

Synthesis Pathway

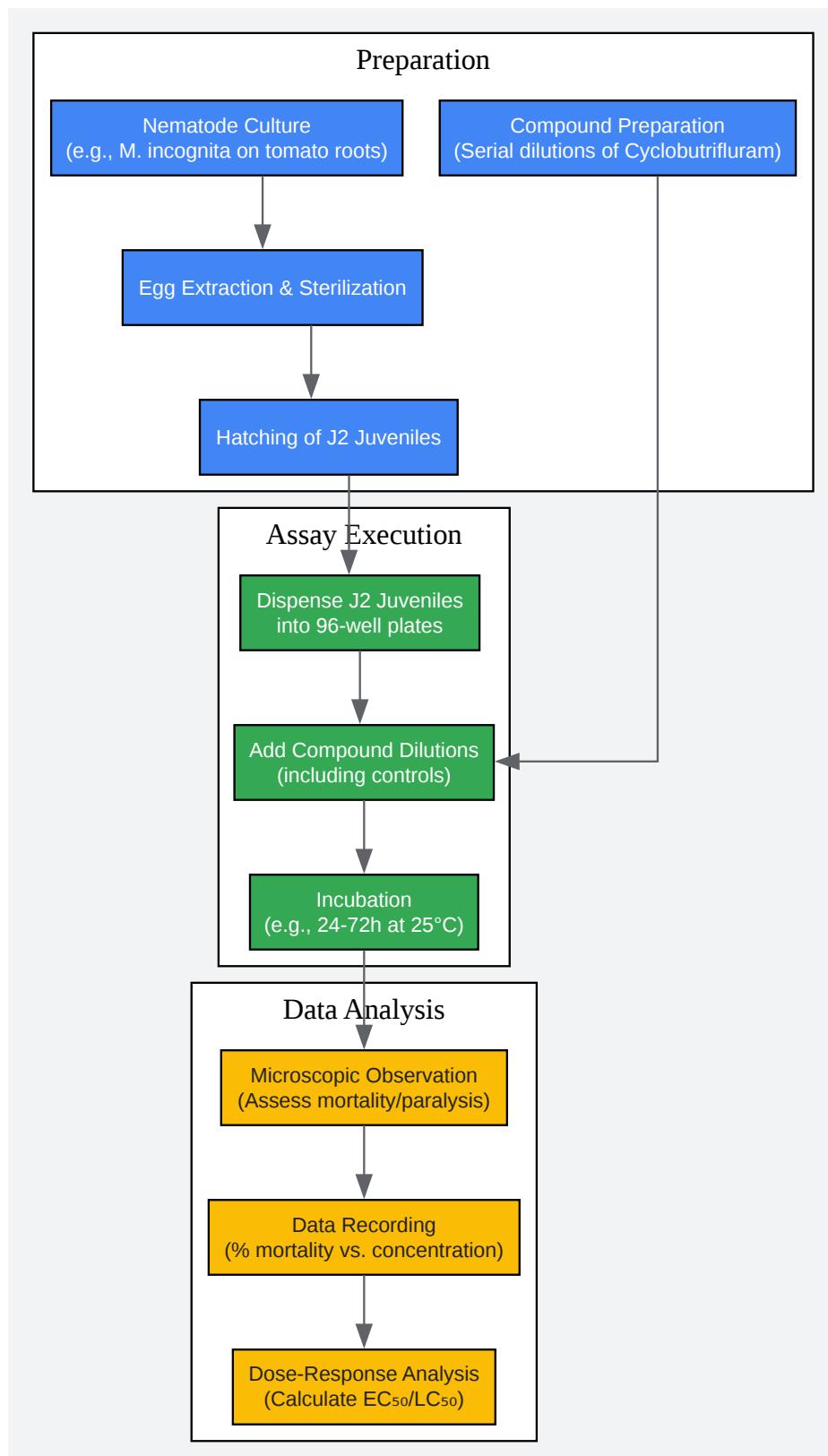
The synthesis of **Cyclobutifluram** involves the coupling of two key intermediates: a 2-(trifluoromethyl)pyridine-3-carboxylic acid derivative and a cis-2-(2,4-dichlorophenyl)cyclobutylamine derivative. While the precise industrial synthesis is proprietary, a plausible synthetic route based on patent literature involves the activation of the carboxylic acid, followed by an amide bond formation reaction.

A key precursor is 2-(trifluoromethyl)nicotinic acid. One reported synthesis for this intermediate starts from a Vilsmeier salt derivative, which is condensed with ethyl 4,4,4-trifluoroacetoacetate, followed by an intramolecular cyclization to form the pyridine ring.

The final step is the amide coupling. This is a standard transformation in organic chemistry and can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which then reacts with the amine to form the final **Cyclobutifluram** molecule.

Experimental Workflow: In Vitro Nematicide Screening Assay

A representative workflow for assessing the nematicidal activity of a compound like **Cyclobutifluram** against a root-knot nematode, such as *Meloidogyne incognita*, is outlined below. This type of assay is crucial in the discovery and development phase to determine the efficacy and dose-response of new chemical entities.

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Caption: A typical workflow for an in vitro nematicide screening assay.

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References

- 1. US20240156096A1 - Cyclobutirifluram suspension concentrate composition - Google Patents [patents.google.com]
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